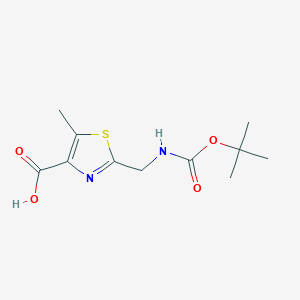

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid

Description

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also includes a tert-butoxycarbonyl (Boc) protected amine group and a carboxylic acid group. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name |

5-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-6-8(9(14)15)13-7(18-6)5-12-10(16)17-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJXVFJTMBYODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)CNC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the thiazole ring followed by the introduction of the Boc-protected amine and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and solid acid catalysts to achieve efficient and scalable synthesis. For instance, the use of H-BEA zeolite as a catalyst in a continuous flow reactor can facilitate the deprotection of Boc groups at elevated temperatures, enhancing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.

Substitution: The Boc-protected amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

Medicine: It is a valuable intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Mechanism of Action

The mechanism of action of 2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with its target. The thiazole ring can also participate in various binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with different substituents on the ring. Examples include:

- 2-(n-Boc-aminomethyl)-thiazole-4-carboxylic acid

- 5-methylthiazole-4-carboxylic acid

- 2-aminomethyl-5-methylthiazole

Uniqueness

What sets 2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid apart is the combination of the Boc-protected amine and carboxylic acid groups on the thiazole ring. This unique structure allows for versatile chemical modifications and applications in various fields, making it a valuable compound in both research and industry .

Biological Activity

Introduction

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that thiazole compounds can influence cellular pathways associated with:

- Antitumor Activity : Thiazole derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibition of cell growth in leukemia and solid tumors by modulating signaling pathways involved in cell cycle regulation and apoptosis .

- Metabolic Regulation : Some studies suggest that thiazole derivatives can enhance insulin sensitivity and improve lipid profiles, making them candidates for managing diabetes and metabolic syndrome. For example, thiazole compounds have exhibited antioxidant properties that mitigate oxidative stress associated with hyperglycemia .

Antitumor Activity

A series of studies have evaluated the antitumor potential of thiazole derivatives, including this compound. Key findings include:

- In Vitro Studies : In vitro assays revealed that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, one study reported that a related compound exhibited an IC50 value of approximately 20 µM against human K562 leukemia cells, indicating potent antiproliferative activity .

- Structure-Activity Relationship (SAR) : The presence of specific functional groups on the thiazole ring significantly influences biological activity. Compounds with electron-donating groups at certain positions have shown enhanced cytotoxicity against cancer cell lines .

Metabolic Effects

Research has also highlighted the potential metabolic benefits of thiazole derivatives:

- Diabetes Models : In animal studies, compounds similar to this compound demonstrated significant improvements in insulin sensitivity and lipid metabolism. Administration of these compounds in diabetic models resulted in reduced serum glucose levels and improved lipid profiles by lowering triglycerides and LDL cholesterol while increasing HDL cholesterol .

Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a study investigating the efficacy of thiazole derivatives against drug-resistant cancer cells, this compound was shown to reverse resistance to common chemotherapeutics like paclitaxel. The compound increased intracellular drug concentrations and decreased tumor volume in xenograft models without significant toxicity .

Case Study 2: Metabolic Improvement

In another study focused on metabolic disorders, the administration of a thiazole derivative led to a marked reduction in hyperglycemia and improved insulin sensitivity in diabetic rats. The compound's ability to lower pro-inflammatory cytokines further supports its potential as a therapeutic agent for metabolic syndrome .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.